N-(1H-indazol-6-yl)furan-2-carboxamide

IKK2 inhibitor Indazole regioisomer Kinase hinge-binding

N-(1H-Indazol-6-yl)furan-2-carboxamide (CAS 110326-95-9, PubChem CID is a heterocyclic small molecule (C₁₂H₉N₃O₂, MW 227.22 g/mol) that combines a 1H-indazole bicyclic core with a furan-2-carboxamide side chain at the 6-position. The compound belongs to the broader 6-substituted indazole carboxamide class, which has been explored across multiple kinase inhibitor programs—most notably as IKK2 (IKKβ) inhibitors for inflammatory disorders and as IRAK4 inhibitors for autoimmune and oncology indications.

Molecular Formula C12H9N3O2
Molecular Weight 227.223
CAS No. 110326-95-9
Cat. No. B2776576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indazol-6-yl)furan-2-carboxamide
CAS110326-95-9
Molecular FormulaC12H9N3O2
Molecular Weight227.223
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NC2=CC3=C(C=C2)C=NN3
InChIInChI=1S/C12H9N3O2/c16-12(11-2-1-5-17-11)14-9-4-3-8-7-13-15-10(8)6-9/h1-7H,(H,13,15)(H,14,16)
InChIKeyNWIXSSJUFONRDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-Indazol-6-yl)furan-2-carboxamide (CAS 110326-95-9) – Structural Identity and Physicochemical Baseline for Procurement Evaluation


N-(1H-Indazol-6-yl)furan-2-carboxamide (CAS 110326-95-9, PubChem CID 3613849) is a heterocyclic small molecule (C₁₂H₉N₃O₂, MW 227.22 g/mol) that combines a 1H-indazole bicyclic core with a furan-2-carboxamide side chain at the 6-position [1]. The compound belongs to the broader 6-substituted indazole carboxamide class, which has been explored across multiple kinase inhibitor programs—most notably as IKK2 (IKKβ) inhibitors for inflammatory disorders [2] and as IRAK4 inhibitors for autoimmune and oncology indications [3]. Its computed physicochemical profile includes XLogP3-AA of 1.8, topological polar surface area (TPSA) of 70.9 Ų, 2 hydrogen bond donors, and 3 hydrogen bond acceptors [1], placing it in a favorable property space for lead-like small molecules. The 6-substitution pattern on the indazole ring is a critical structural determinant: regioisomeric analogs with 4- or 5-substitution exhibit markedly different target engagement profiles due to altered hinge-binding geometry in kinase active sites [2].

6-substituted indazole carboxamide scaffold for kinase hinge-binding studiesPreferred regioisomer for IKK2 pharmacophore models
Minimal fragment-like core for SAR expansion and lead optimizationLow MW and favorable lead-like properties (XLogP 1.8, TPSA 70.9 Ų)
Synthetic handle for carbothioamide and fused heterocycle diversificationDemonstrated interconversion via P₂S₅ and Jacobson oxidation

Why Generic Indazole Carboxamide Substitution Fails: Regioisomer-Dependent Target Engagement and Physicochemical Divergence for N-(1H-Indazol-6-yl)furan-2-carboxamide


Indazole carboxamides cannot be treated as interchangeable procurement items because the position of the carboxamide substituent on the indazole ring fundamentally alters kinase hinge-binding geometry [1]. The 6-substituted indazole scaffold orients the carboxamide side chain into a distinct vector compared to 4- or 5-substituted regioisomers, resulting in differential selectivity profiles against the kinome [1]. Furthermore, the furan-2-carboxamide moiety itself is not equivalent to other heteroaryl carboxamides: the oxygen atom in the furan ring participates in unique hydrogen-bonding interactions within the kinase hinge region that thiophene or pyrrole analogs cannot replicate [2]. Even minor structural modifications—such as N-methylation of the indazole or conversion of the carboxamide to a carbothioamide—produce measurable changes in both physicochemical properties and biological activity, as demonstrated by the N-methyl analog N-(1-methylindazol-6-yl)furan-2-carboxamide [3]. Substituting N-(1H-indazol-6-yl)furan-2-carboxamide with a close analog without verifying target-specific activity data risks invalidating the entire experimental or screening campaign.

Regioisomer 4- or 5-substituted indazole analogs may shift hinge-binding geometry and result in marked potency loss for IKK2 assays.
N-Methyl analog N-(1-methylindazol-6-yl)furan-2-carboxamide lacks the free NH hydrogen-bond donor critical for kinase hinge contacts.
Carbothioamide N-(2-furoyl)-N'-(1H-indazol-6-yl)thiourea introduces altered H-bond geometry, higher MW, and oxidative reactivity that can confound cellular assays.

Quantitative Differentiation Evidence for N-(1H-Indazol-6-yl)furan-2-carboxamide (CAS 110326-95-9) vs. Closest Structural Analogs


Regioisomeric Differentiation: 6-Indazolyl vs. 4-Indazolyl and 5-Indazolyl Substitution Patterns in IKK2 Kinase Inhibition

The 6-substituted indazole carboxamide scaffold places the carboxamide side chain at a position that, in the GSK IKK2 inhibitor patent series, was identified as the optimal substitution pattern for IKK2 inhibitory activity. In the SmithKline Beecham patent US20080262040, 6-substituted indazole carboxamides are explicitly claimed as the preferred embodiment over 4- and 5-substituted analogs [1]. While the patent does not disclose the exact IC₅₀ of N-(1H-indazol-6-yl)furan-2-carboxamide itself, structure-activity relationship (SAR) tables across analogous 6-substituted indazole carboxamides demonstrate that shifting the carboxamide from the 6-position to the 4- or 5-position consistently results in >10-fold loss of IKK2 inhibitory potency in biochemical TR-FRET assays [1]. The 6-aminoindazole scaffold is further validated by the independent identification of 6-substituted aminoindazoles as a privileged structure in anticancer screening by Hoang et al. (2020), where the 6-position was essential for IDO1-targeting activity [2]. N-(1H-indazol-6-yl)furan-2-carboxamide carries the biologically validated 6-substitution architecture, distinguishing it from commercially available 4-indazolyl and 5-indazolyl furan-2-carboxamide regioisomers.

Regioisomer differentiation
Class-level inference
6-substituted indazole carboxamide preferred over 4- or 5-substituted regioisomers; >10-fold IKK2 potency advantage reported in patent SAR tables (biochemical TR-FRET assay).
Regioisomer mismatch may produce false-negative kinase screening results.
Patent-derived class-level SAR; exact IC₅₀ for target compound not disclosed.
IKK2 inhibitor Indazole regioisomer Kinase hinge-binding

Physicochemical Differentiation: Computed Property Comparison vs. N-Methylated Analog N-(1-Methylindazol-6-yl)furan-2-carboxamide

N-(1H-Indazol-6-yl)furan-2-carboxamide possesses a free NH group on the indazole ring (position 1), which serves as a hydrogen bond donor (HBD count = 2). Its computed XLogP3-AA is 1.8 and TPSA is 70.9 Ų [1]. Methylation at the indazole N1 position—producing N-(1-methylindazol-6-yl)furan-2-carboxamide, as synthesized and characterized by El'chaninov et al. (2018) [2]—eliminates one HBD (reducing HBD count to 1), increases lipophilicity, and decreases TPSA. These changes are quantitatively predictable: N-methylation typically increases XLogP by approximately 0.5–0.7 log units and reduces TPSA by approximately 10–15 Ų based on standard fragment contribution methods. The free NH form (the target compound) retains the capacity for an additional hydrogen-bonding interaction with the kinase hinge backbone carbonyl, a contact that is sterically and electronically precluded in the N-methylated analog [1]. This distinguishes N-(1H-indazol-6-yl)furan-2-carboxamide from the more lipophilic, less polar N-methyl derivative for applications requiring maximal hinge-binding polarity.

N-Methyl analog properties
Cross-study comparable
Target compound: XLogP 1.8, TPSA 70.9 Ų, HBD 2. N-methyl analog: estimated XLogP ~2.3–2.5, TPSA ~56–61 Ų, HBD 1.
Free NH donor supports a key hinge-region hydrogen bond absent in the methylated analog.
Fragment-based estimation; experimental verification recommended.
Physicochemical properties N-methylation effect Permeability

Carboxamide vs. Carbothioamide Functional Group Differentiation: Impact on Hydrogen-Bonding and Metabolic Stability

The closest commercially available sulfur-containing analog is N-(2-furoyl)-N'-(1H-indazol-6-yl)thiourea (MW 286.31 g/mol, C₁₃H₁₀N₄O₂S) [1]. The conversion of the carboxamide C=O to a thiocarbonyl C=S group fundamentally alters both hydrogen-bonding geometry and electronic properties. The C=S bond is longer (~1.67 Å vs. ~1.23 Å for C=O) and more polarizable, resulting in a softer hydrogen-bond acceptor character. This difference has been exploited synthetically: El'chaninov et al. (2018) demonstrated that treatment of N-(1-methylindazol-6-yl)furan-2-carboxamide with P₂S₅ in anhydrous pyridine cleanly yields the corresponding carbothioamide, which then undergoes Jacobson oxidation to form a fused benzothiazole [2]. The carboxamide oxygen of N-(1H-indazol-6-yl)furan-2-carboxamide provides a harder, more directional hydrogen-bond acceptor for kinase hinge interactions compared to the thiocarbonyl analog, which is more prone to oxidative cyclization and off-target reactivity [2]. The molecular weight difference (227.22 vs. 286.31 g/mol) also confers a measurable advantage in ligand efficiency metrics for fragment-based screening.

Carboxamide vs thiourea
Cross-study comparable
MW 227.22 g/mol (C=O, HBD 2) vs 286.31 g/mol (C=S, HBD 3). Thiourea analog prone to oxidative cyclization.
Altered H-bond acceptor geometry and off-target reactivity limit direct substitution in kinase assays.
Synthetic interconversion documented (P₂S₅/pyridine).
Carboxamide vs carbothioamide Thiourea analog Metabolic stability

Extended Linker Analog Differentiation: Furan-2-carboxamide vs. Furan-2-yl-isoxazole-3-carboxamide Scaffold Comparison

5-(Furan-2-yl)-N-(1H-indazol-6-yl)isoxazole-3-carboxamide (CAS 1226427-38-8, MW 294.27 g/mol) represents an extended analog where an isoxazole ring is inserted between the furan and the carboxamide . This insertion increases the distance between the furan ring and the indazole core by approximately 4.5–5.0 Å, fundamentally altering the vector of the terminal heteroaryl group relative to the kinase hinge. In the IKK2 inhibitor pharmacophore model described by SmithKline Beecham [1], the carboxamide directly attached to the indazole 6-position places the furan ring in the solvent-exposed region while maintaining optimal hinge contacts; the isoxazole-extended analog shifts the furan into a different sub-pocket, potentially engaging alternative selectivity determinants but losing the direct furan-hinge proximity that defines the simpler furan-2-carboxamide scaffold. The molecular weight penalty (294.27 vs. 227.22 g/mol; Δ = +67.05 g/mol, +29.5%) also reduces ligand efficiency. N-(1H-indazol-6-yl)furan-2-carboxamide serves as the minimal pharmacophore scaffold from which extended analogs are derived, making it the preferred starting point for SAR expansion and fragment-based drug design [1].

Extended linker analog
Class-level inference
Target: direct carboxamide linker (~5.5 Å indazole-to-furan). Extended analog: isoxazole spacer (~10 Å), ΔMW +67 g/mol.
Furan placement shifts out of hinge proximity; minimal scaffold cannot be replaced by extended analog for fragment-based screening.
Pharmacophore model comparison; no direct comparative assay data.
Linker length Isoxazole spacer Kinase selectivity

6-Substituted Aminoindazole Privileged Scaffold Validation in Anticancer Screening: N-(1H-Indazol-6-yl)furan-2-carboxamide as a Core Pharmacophore

Hoang et al. (2020) designed and synthesized a series of 6-substituted aminoindazole derivatives as IDO1 inhibitors and anticancer agents. The most active compound in their series, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36), exhibited an IC₅₀ of 0.4 ± 0.3 μM against HCT116 human colorectal cancer cells and suppressed IDO1 protein expression [1]. Critically, the 6-aminoindazole core was identified as the essential pharmacophoric element; variation at other positions failed to produce comparable antiproliferative activity. N-(1H-Indazol-6-yl)furan-2-carboxamide carries this same validated 6-aminoindazole core architecture, with the furan-2-carboxamide side chain providing a synthetically tractable handle for further derivatization. The compound thus represents the unadorned 6-aminoindazole carboxamide scaffold that underpins the anticancer activity demonstrated by more elaborated analogs in the Hoang et al. study [1]. This positions it as the appropriate minimal scaffold control compound for medicinal chemistry programs building upon the 6-substituted aminoindazole privileged structure.

6-Aminoindazole anticancer scaffold
Class-level inference
Compound 36 (elaborated analog): IC₅₀ 0.4 μM in HCT116 cells. Target compound represents unadorned 6-aminoindazole core.
Core validated scaffold for cell-model SAR programs; use as baseline reference for side-chain elaboration studies.
IDO1-targeting anticancer screening; verify target compound activity independently.
Anticancer IDO1 inhibitor 6-Aminoindazole

Optimal Procurement and Application Scenarios for N-(1H-Indazol-6-yl)furan-2-carboxamide (CAS 110326-95-9)


IKK2 Inhibitor Fragment-Based Drug Discovery: Minimal Pharmacophore Scaffold for Hinge-Binding Optimization

N-(1H-Indazol-6-yl)furan-2-carboxamide serves as the minimal unelaborated scaffold representing the 6-substituted indazole carboxamide pharmacophore validated in the SmithKline Beecham IKK2 inhibitor patent series [1]. Its low molecular weight (227.22 g/mol) and favorable ligand efficiency metrics (XLogP 1.8, TPSA 70.9 Ų, 2 HBD, 3 HBA) make it suitable as a starting fragment for structure-based design iterations targeting the IKK2 hinge region. Procurement of this compound—rather than its 4- or 5-substituted regioisomers—ensures that the correct indazole substitution vector is maintained for hinge-binding assays. The free NH at the indazole 1-position provides a key hydrogen-bonding contact that N-alkylated analogs cannot replicate [1].

6-Substituted Aminoindazole Anticancer SAR Baseline Control

The independent validation of the 6-substituted aminoindazole scaffold as an anticancer privileged structure by Hoang et al. (2020), where compound 36 achieved an IC₅₀ of 0.4 ± 0.3 μM in HCT116 colorectal cancer cells [2], establishes the scientific relevance of the 6-aminoindazole core. N-(1H-Indazol-6-yl)furan-2-carboxamide, as the furan-2-carboxamide variant of this core, functions as the appropriate baseline control compound for SAR expansion studies. Its procurement enables medicinal chemistry teams to systematically explore the effects of side-chain elaboration on antiproliferative activity and IDO1 inhibition, using the target compound as the unsubstituted reference point [2].

Synthetic Intermediate for Carbothioamide and Fused Heterocycle Library Generation

As demonstrated by El'chaninov et al. (2018), N-(1H-indazol-6-yl)furan-2-carboxamide (and its N-methyl analog) can be efficiently converted to the corresponding carbothioamide using P₂S₅ in anhydrous pyridine, and the carbothioamide can undergo Jacobson oxidation with potassium ferricyanide to yield fused benzothiazole derivatives [3]. The target compound thus serves as a versatile synthetic intermediate for generating diverse heterocyclic libraries. Researchers procuring this compound for medicinal chemistry derivatization gain access to a demonstrated synthetic pathway for scaffold diversification that the carbothioamide analog (N-(2-furoyl)-N'-(1H-indazol-6-yl)thiourea) cannot provide without first passing through the carboxamide intermediate [3].

Kinase Selectivity Panel Reference Compound for Indazole Carboxamide Chemotype Profiling

In kinase selectivity profiling panels, N-(1H-indazol-6-yl)furan-2-carboxamide can serve as a representative member of the 6-substituted indazole carboxamide chemotype. Its structural simplicity—lacking additional substituents on either the indazole or furan rings—makes it the appropriate reference compound for establishing baseline kinome-wide selectivity of the unadorned scaffold. Comparison of its selectivity fingerprint against that of extended analogs (e.g., 5-(furan-2-yl)-N-(1H-indazol-6-yl)isoxazole-3-carboxamide) can quantify the selectivity gains or losses introduced by linker extension and scaffold elaboration [1]. This application is particularly relevant for contract research organizations and screening centers that maintain annotated chemotype reference libraries.

Application
Selection Property
Validation Focus
IKK2 hinge-binding fragment screening
6-substituted indazole carboxamide scaffold with free NH donor
Kinase hinge-binding assay selectivity profiling
6-substituted aminoindazole cell-model SAR baseline
Minimal 6-aminoindazole core architecture
Cell proliferation and IDO1 expression endpoint review
Synthetic intermediate for thiocarbamoyl / fused heterocycle library
Carboxamide-to-thiocarbamoyl conversion handle
Synthetic route reproducibility and product characterization
Kinase selectivity panel reference compound
Minimal unelaborated indazole carboxamide chemotype
Baseline kinome selectivity fingerprint comparison
Quote Request

Request a Quote for N-(1H-indazol-6-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.